Dilanthanum dioxide sulphide
Description
Properties
IUPAC Name |
lanthanum(3+);oxygen(2-);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4La.3O.3S/q4*+3;6*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGWHJLITFCWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[La+3].[La+3].[La+3].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
La4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910022 | |
| Record name | Lanthanum oxide sulfide (4/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12031-43-5, 106496-69-9 | |
| Record name | Lanthanum oxide sulfide (La2O2S) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanthanum oxide sulfide (4/3/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilanthanum dioxide sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies and Fabrication Techniques
Solid-State Reaction Routes
Solid-state methods are conventional and widely used for synthesizing ceramic materials like La₂O₂S. These techniques typically rely on the thermal energy to drive the reaction between solid precursors to form the desired compound.
High-temperature solid-state reaction is a foundational technique for producing polycrystalline La₂O₂S powders. This method involves the intimate mixing of precursor materials, followed by calcination at elevated temperatures. A common approach utilizes lanthanum oxide (La₂O₃) and lanthanum sulfide (B99878) (La₂S₃) as the reactants.
Research has demonstrated that high-purity La₂O₂S powders can be successfully obtained by heating a mixture of these precursors at temperatures between 1000°C and 1200°C for a duration of 3 hours. mdpi.com This process yields particles with a size in the range of 1–2 μm. mdpi.com The synthesis temperature is a critical parameter; for instance, at 1200°C, the primary La₂O₂S phase is formed, although trace amounts of impurities such as β-La₂S₃ may also be present. researchgate.net The choice of raw materials also significantly influences the outcome. Studies using lanthanum nitrate (B79036) hexahydrate and thiourea (B124793) as precursors have shown different results compared to those using La₂O₃ and La₂S₃, indicating the sensitivity of the final product to the starting materials. researchgate.net
| Precursors | Temperature (°C) | Time (h) | Resulting Particle Size (μm) | Purity/Phase |
|---|---|---|---|---|
| La₂O₃ and La₂S₃ | 1000-1200 | 3 | 1-2 | High-purity La₂O₂S mdpi.com |
| La₂O₃ and La₂S₃ | 1200 | N/A | N/A | Main phase La₂O₂S with traces of β-La₂S₃ researchgate.net |
Pressureless sintering is a technique used to densify a powder compact into a solid mass without the application of external pressure. In the context of La₂O₂S, this method can be used for its synthesis from powder precursors. For example, La₂O₂S powders have been prepared by reacting La₂S₃ and La₂O₃ powders at a temperature of 1000°C through pressureless sintering. mdpi.comresearchgate.netresearchgate.net This approach is attractive for its simplicity and scalability, making it suitable for producing ceramic components that cannot be easily formed using pressure-assisted methods. osti.gov
Spark Plasma Sintering (SPS) is a rapid sintering technique that utilizes a pulsed direct current and uniaxial pressure to consolidate powders. mdpi.com This method has been effectively applied to synthesize dense La₂O₂S compacts from La₂S₃ and La₂O₃ powders over a broad temperature range of 800°C to 1600°C. mdpi.comresearchgate.netresearchgate.net
A key advantage of SPS is the significantly lower synthesis temperature and shorter processing time compared to conventional methods. La₂O₂S can be successfully synthesized at 800°C, a temperature considerably lower than the 1200°C required for the standard high-temperature solid-state reaction. mdpi.com The process is typically conducted under vacuum (less than 7 × 10⁻³ Pa) with an applied pressure of 50 MPa for short durations, such as 20 to 60 minutes. mdpi.com
The sintering temperature influences the final product's characteristics. At 800°C, small amounts of impurity phases may be present in the sintered compact. mdpi.com As the temperature increases from 800°C to 1200°C, the lattice constants of the resulting hexagonal La₂O₂S structure also increase. mdpi.com The SPS method can achieve a relative density of 92% in the final ceramic product. mdpi.com
| Precursors | Temperature (°C) | Time (min) | Pressure (MPa) | Key Findings |
|---|---|---|---|---|
| La₂O₃ and La₂S₃ | 800-1600 | 20-60 | 50 | Successful synthesis at a lower temperature (800°C) than conventional methods. mdpi.com |
| La₂O₃ and La₂S₃ | 800 | 20 | 50 | Small amount of impurity phase present. mdpi.com |
| La₂O₃ and La₂S₃ | 800-1200 | 20 | 50 | Lattice constant increases with temperature. mdpi.com |
| La₂O₃ and La₂S₃ | N/A | N/A | 50 | Achieved 92% relative density. mdpi.com |
A novel furnace combustion method has been developed for the synthesis of nano-crystallite La₂O₂S. researchgate.net This technique is noted for its efficiency and environmental benefits. It minimizes the use of precursors, is less time-consuming, and provides a high yield. researchgate.net A significant advantage of this method is that it does not require the use of hazardous gases like hydrogen sulfide (H₂S) or carbon disulfide (CS₂), which are often employed in other sulfidation processes. researchgate.net
Comparative studies using X-ray diffraction (XRD) analysis have shown that the furnace combustion technique produces La₂O₂S with the highest phase purity when compared to standard solid-state and hydrothermal methods. researchgate.net An improved version of this technique has been used to synthesize nanoparticles with sizes under 100 nm. researchgate.net
Solution-Based and Soft Chemistry Routes
Solution-based methods offer alternative pathways to synthesize materials at lower temperatures, often providing better control over particle size and morphology.
While La₂O₂S has been synthesized via hydrothermal methods, research indicates that achieving high phase purity can be challenging compared to other techniques like furnace combustion. researchgate.net Standard hydrothermal processes, which involve reactions in aqueous solutions at elevated temperature and pressure, have been found to yield lanthanum hydroxysulfate (La(OH)SO₄) instead of the desired dilanthanum dioxide sulphide when using precursors like lanthanum nitrate and thiourea. acs.orgacs.org
To overcome this, a modified approach known as the solvothermal pressure-relief (SPR) process has been successfully developed. This method uses an organic solvent (ethanol) instead of water and is conducted at a relatively low temperature of 300°C. acs.orgacs.org The SPR process, which utilizes an autoclave with a controlled relief valve, successfully produces crystallized La₂O₂S powders, whereas a normal solvothermal process (without pressure relief) yields lanthanum hydroxycarbonate (La(OH)CO₃). acs.orgacs.org This demonstrates that both the solvent and the specific process conditions are critical for the successful low-temperature synthesis of La₂O₂S. acs.org
Sol-Gel Processing
The sol-gel method offers a versatile route for the synthesis of this compound, typically involving a two-step process: the formation of a lanthanum-containing precursor gel followed by a sulfurization treatment. This method allows for excellent control over the stoichiometry and homogeneity of the final product at a molecular level.
Initially, a lanthanum precursor, such as lanthanum nitrate hexahydrate (La(NO3)3·6H2O), is dissolved in a suitable solvent, often an alcohol, to form a sol. aip.org A chelating agent, like citric acid or ethylene (B1197577) glycol, is commonly added to the solution to form stable complexes with the lanthanum ions, preventing premature precipitation. researchgate.netbiointerfaceresearch.com The subsequent addition of a catalyst, such as ammonia, initiates hydrolysis and condensation reactions, leading to the formation of a three-dimensional gel network. biointerfaceresearch.com This gel encapsulates the lanthanum ions in a highly dispersed manner.
The gel is then dried to remove the solvent and subsequently calcined at elevated temperatures to decompose the organic components and yield lanthanum oxide (La2O3) nanoparticles. researchgate.netbiointerfaceresearch.com The characteristics of the resulting La2O3 nanoparticles, such as particle size and surface area, can be controlled by adjusting parameters like the type of precursor, the pH of the solution, and the calcination temperature. jetir.org
Finally, the lanthanum oxide nanoparticles are subjected to a sulfurization process to convert them into this compound. This is typically achieved by heating the La2O3 powder in a controlled atmosphere containing a sulfur source, such as hydrogen sulfide (H2S) gas or carbon disulfide (CS2) vapor, at high temperatures. inoe.ro The sulfur atoms replace some of the oxygen atoms in the lanthanum oxide lattice to form the desired La2O2S crystal structure.
Table 1: Parameters in Sol-Gel Synthesis of Lanthanum Oxide Precursors
| Parameter | Description | Influence on Product |
|---|---|---|
| Lanthanum Precursor | Starting salt providing lanthanum ions (e.g., La(NO3)3·6H2O). aip.org | Affects the dissolution and hydrolysis rates. |
| Solvent | Medium for the reaction (e.g., ethanol (B145695), deionized water). aip.orgbiointerfaceresearch.com | Influences the solubility of precursors and gelation kinetics. |
| Chelating Agent | Forms complexes with metal ions (e.g., citric acid, PEG). researchgate.netjetir.org | Prevents precipitation and ensures homogeneity. |
| pH | Acidity or basicity of the solution. jetir.org | Controls the rates of hydrolysis and condensation reactions. |
| Calcination Temperature | Temperature for decomposing the gel to form oxide. researchgate.net | Determines the crystallinity and particle size of the La2O3 precursor. |
| Sulfurization Temperature | Temperature for converting oxide to oxysulfide. inoe.ro | Affects the efficiency of sulfur incorporation and final phase purity. |
Refluxing Methodologies
The refluxing method has emerged as a novel and effective technique for the synthesis of this compound nanocrystals, offering excellent control over their size and morphology. ceramics.orgexpertsmind.comtandfonline.com This approach involves the reaction of precursors in a high-boiling point solvent under reflux conditions, which allows for prolonged reaction times at a constant temperature. nih.govresearchgate.net
In a typical synthesis, lanthanum formate (B1220265) (La(HCOO)3) and a sulfur source, such as sulfur powder, are used as the primary reactants. ceramics.orgexpertsmind.com These are dispersed in a mixed solvent system, for instance, a combination of triethylene tetramine (B166960) and n-dodecanethiol. ceramics.orgexpertsmind.comresearchgate.net The reaction mixture is then heated to the boiling point of the solvent and maintained at this temperature under continuous stirring for several hours. ceramics.orgexpertsmind.com The refluxing setup, equipped with a condenser, prevents the loss of solvent during the extended heating period. nih.gov
One of the significant advantages of the refluxing method is the ability to control the morphology of the resulting La2O2S nanocrystals by simply adjusting the ratio of the solvents. ceramics.orgexpertsmind.comresearchgate.net For example, by varying the volume ratio of n-dodecanethiol to triethylene tetramine, researchers have successfully synthesized La2O2S in the form of nanoflakes, micrometer-sized vesicles, and spherical nanocrystals. ceramics.orgexpertsmind.comresearchgate.net This morphological control is attributed to the different coordinating and capping effects of the solvents on the growing nanocrystals. ceramics.orgexpertsmind.com Following the reaction, the product is collected by centrifugation, washed with solvents like distilled water and ethanol to remove any unreacted precursors and byproducts, and then dried. ceramics.orgexpertsmind.com
Table 2: Morphological Control of La2O2S:Eu3+ via Refluxing Method by Adjusting Solvent Ratios
| Solvent Ratio (Triethylene tetramine : n-dodecanethiol) | Resulting Morphology | Average Size |
|---|---|---|
| 1 : 0 | Nanoflakes ceramics.orgexpertsmind.com | 10 ± 2 nm thickness ceramics.orgexpertsmind.comresearchgate.net |
| 3 : 1 | Spherical Nanocrystals ceramics.orgexpertsmind.com | 100 nm diameter ceramics.orgexpertsmind.comresearchgate.net |
| 1 : 1 | Nanoparticles with some nanoflake morphology tandfonline.com | Not specified |
| Not specified | Micrometre vesicles ceramics.orgexpertsmind.comresearchgate.net | 1 µm diameter ceramics.orgexpertsmind.comresearchgate.net |
Ethanol-Assisted Solution Combustion
Ethanol-assisted solution combustion is a rapid and energy-efficient method for the synthesis of this compound powders. This technique utilizes a self-sustaining exothermic reaction between an oxidizer (metal nitrates) and a fuel in a solution, with ethanol playing a role in the reaction medium and potentially as an auxiliary fuel. eurekaselect.comrsc.org
The process begins with the preparation of an aqueous solution containing lanthanum nitrate (La(NO3)3) as the oxidizer and a sulfur-containing organic compound, such as thiourea (NH2CSNH2), which acts as both the fuel and the sulfur source. Ethanol and distilled water are used as solvents to dissolve the reactants, forming a homogeneous precursor solution.
Table 3: Key Components and Conditions in Ethanol-Assisted Solution Combustion Synthesis of La2O2S
| Component/Parameter | Example/Value | Role/Effect |
|---|---|---|
| Oxidizer | Lanthanum nitrate (La(NO3)3) | Provides the metal cation and acts as an oxidizing agent. |
| Fuel/Sulfur Source | Thiourea (NH2CSNH2) | Undergoes combustion with the oxidizer and provides sulfur. |
| Solvent | Ethanol and Distilled Water | Dissolves reactants to form a homogeneous precursor solution. |
| Ignition Temperature | 400°C | The temperature at which the self-sustaining combustion reaction begins. |
| Product Characteristics | Nanocrystalline powder | The rapid, gas-evolving reaction leads to the formation of fine particles. |
Nanostructure Fabrication Strategies
The fabrication of this compound with controlled nanostructures is crucial for enhancing its performance in various applications. Advanced techniques such as electrospinning and the double-crucible method have been developed to produce one-dimensional nanostructures like nanofibers and hollow nanofibers. Furthermore, precise control over synthesis conditions allows for the fabrication of nanocrystallites with specific sizes and morphologies.
Electrospinning is a versatile and straightforward technique for producing continuous nanofibers of various materials, including precursors for this compound. scispace.comfluidnatek.com The process involves the use of a high-voltage electrostatic field to draw a polymer solution into fine fibers. ceramics.orgscispace.com
To fabricate La2O2S nanofibers, a precursor solution is first prepared. This solution typically contains a lanthanum salt (e.g., lanthanum nitrate), a polymer such as polyvinylpyrrolidone (B124986) (PVP), and a suitable solvent like ethanol or N,N-dimethylformamide. inoe.romdpi.com The polymer is essential to provide the necessary viscosity and spinnability to the solution. ceramics.org
The precursor solution is loaded into a syringe with a metallic needle, which is connected to a high-voltage power supply. fluidnatek.com When a high voltage is applied, the droplet of the solution at the tip of the needle becomes charged and elongates to form a Taylor cone. fluidnatek.com Once the electrostatic forces overcome the surface tension of the solution, a jet is ejected from the cone and travels towards a grounded collector. fluidnatek.com During this process, the solvent evaporates, and the jet is stretched and thinned, resulting in the deposition of solid composite nanofibers (e.g., PVP/La(NO3)3) on the collector. inoe.ro
Finally, the as-spun composite nanofibers are subjected to a calcination and sulfurization process. Calcination at high temperatures removes the polymer component, leaving behind lanthanum oxide (La2O3) nanofibers. inoe.ro Subsequent sulfurization, often carried out in a controlled atmosphere with a sulfur source, converts the La2O3 nanofibers into La2O2S nanofibers while preserving the fibrous morphology. inoe.ro
The double-crucible method is a specialized technique often used in conjunction with electrospinning to fabricate hollow nanofibers of this compound. inoe.ro This method facilitates a controlled sulfurization process that leads to the formation of a hollow core within the nanofibers.
The process begins with the fabrication of precursor nanofibers, typically La2O3, using the electrospinning technique as described previously. inoe.ro These solid nanofibers are then placed in a small crucible. This small crucible is, in turn, placed inside a larger crucible. inoe.ro The space between the inner and outer crucibles is filled with a sulfur source, such as sulfur powder, and often a reducing agent like carbon rods. inoe.ro
The entire double-crucible setup is then heated in a furnace to a high temperature. inoe.ro The heat causes the sulfur to vaporize, creating a sulfur-rich atmosphere within the larger crucible that envelops the La2O3 nanofibers in the smaller crucible. The carbon can act as a reducing agent, facilitating the reaction. This controlled sulfurization environment promotes the conversion of the solid La2O3 nanofibers into hollow La2O2S nanofibers. inoe.ro The exact mechanism of hollowing can vary but often involves the Kirkendall effect, where there is a difference in the diffusion rates between the outward-diffusing oxygen ions and the inward-diffusing sulfur ions, leading to the formation of vacancies that coalesce into a central void.
The controlled synthesis of this compound nanocrystallites with specific sizes and morphologies is critical for tuning their physical and chemical properties. researchgate.net Various synthesis parameters can be manipulated to achieve this control. mdpi.com
One of the key factors influencing the size and shape of nanocrystals is the choice of synthesis method and the reaction conditions. For instance, in the refluxing method, the ratio of solvents like triethylene tetramine and n-dodecanethiol can be adjusted to produce La2O2S with morphologies ranging from nanoflakes to spherical nanocrystals. ceramics.orgexpertsmind.comresearchgate.net The concentration of precursors also plays a crucial role; higher concentrations can lead to faster nucleation and the formation of smaller particles, while lower concentrations may favor the growth of larger crystals. sustainability-directory.com
Reaction temperature and time are also critical parameters. sustainability-directory.com Higher temperatures generally increase the reaction rate and can lead to larger and more crystalline particles. mdpi.com The duration of the synthesis can affect the growth of the nanocrystals, with longer times allowing for more complete crystal growth and potentially Ostwald ripening, where larger particles grow at the expense of smaller ones. sustainability-directory.com
The use of capping agents or surfactants during the synthesis can provide another level of control. These molecules adsorb onto the surface of the growing nanocrystals, preventing their aggregation and influencing their final shape by selectively binding to different crystal facets. sustainability-directory.com By carefully selecting the synthesis method and optimizing these parameters, it is possible to produce La2O2S nanocrystallites with desired characteristics for specific applications.
Table 4: Factors Influencing the Controlled Synthesis of La2O2S Nanocrystallites
| Influencing Factor | Parameter | Effect on Nanocrystallite Properties |
|---|---|---|
| Synthesis Method | e.g., Refluxing, Hydrothermal, Solid-State Reaction researchgate.net | Determines the fundamental reaction environment and achievable morphologies. |
| Solvent/Capping Agent | Type and ratio of solvents (e.g., in refluxing) ceramics.orgexpertsmind.comresearchgate.net | Controls morphology (nanoflakes, spheres, etc.) by influencing crystal growth on different facets. |
| Precursor Concentration | Molarity of lanthanum and sulfur sources sustainability-directory.com | Affects nucleation and growth rates, thereby influencing final particle size. |
| Reaction Temperature | Set temperature of the synthesis process mdpi.com | Influences crystallinity, reaction kinetics, and particle size. Higher temperatures often lead to larger crystals. |
| Reaction Time | Duration of the synthesis sustainability-directory.com | Allows for crystal growth; longer times can lead to larger particles and phase purification. |
| pH of the Medium | Acidity or alkalinity of the reaction solution | Can affect the hydrolysis and condensation rates of precursors, influencing particle formation. |
Influence of Synthesis Parameters on Material Characteristics
The characteristics of dilanthanum dioxide sulfide (La₂O₂S) are significantly influenced by the parameters employed during its synthesis. Control over these factors is crucial for obtaining the desired phase purity, crystallinity, and microstructure, which in turn dictate the material's performance in various applications.
Sintering temperature and duration are critical parameters in the solid-state synthesis of dilanthanum dioxide sulfide, directly impacting the formation, growth, and purity of the crystalline phases. A notable method for the fabrication of La₂O₂S is the spark plasma sintering (SPS) of lanthanum oxide (La₂O₃) and lanthanum sulfide (La₂S₃) powders.
Research has demonstrated that La₂O₂S can be successfully synthesized at temperatures as low as 800 °C using SPS, which is a significant reduction from the 1200 °C typically required for conventional solid-state reactions. mdpi.com However, at this lower temperature, the presence of a minor impurity phase has been observed. mdpi.com
Increasing the sintering temperature generally promotes crystal growth and can affect the lattice parameters of the synthesized La₂O₂S. For instance, in a study utilizing a short sintering time of 20 minutes, the lattice constant of La₂O₂S was found to increase as the temperature was raised from 800 °C to 1200 °C. mdpi.com A subsequent decrease in the lattice constant was noted at 1400 °C. mdpi.com When the sintering time was extended to one hour, a general trend of the characteristic peaks of La₂O₂S shifting to a lower angle with increasing temperature from 800 °C to 1500 °C was observed, indicating crystal growth. mdpi.com
High-purity La₂O₂S powders have been successfully obtained via a solid-state reaction at temperatures between 1000–1200 °C with a holding time of 3 hours. mdpi.com The resulting particle size of the synthesized powder was in the range of 1–2 μm. mdpi.com
The following table summarizes the effect of sintering temperature on the phase composition of products synthesized from a mixture of La₂O₃ and La₂S₃ powders. mdpi.com
| Sintering Temperature (°C) | Sintering Time | Main Phase | Secondary/Impurity Phases |
| 800 | 20 min | La₂O₂S | Small amount of impurity phase |
| 1000 | 3 h | High-purity La₂O₂S | - |
| 1200 | 3 h | High-purity La₂O₂S | Traces of β-La₂S₃ |
| 1500 | 1 h | La₂O₂S | - |
The choice of precursor materials plays a pivotal role in the synthesis of dilanthanum dioxide sulfide, influencing the reaction pathway, phase purity, and morphology of the final product.
The conventional solid-state synthesis of La₂O₂S often utilizes a mixture of lanthanum oxide (La₂O₃) and lanthanum sulfide (La₂S₃) as precursors. mdpi.com This method has been shown to be effective, particularly when combined with techniques like spark plasma sintering, which allows for synthesis at lower temperatures. mdpi.com
Alternative precursor systems have also been explored, demonstrating a clear influence of the starting materials on the synthesis outcome. For example, the use of lanthanum nitrate hexahydrate and thiourea as precursors in a solid-phase reaction at 1000 °C for 8 hours yields significantly different results compared to the La₂O₃ and La₂S₃ system under similar temperature conditions. mdpi.com This highlights the direct impact of the chemical nature of the precursors on the formation of La₂O₂S. mdpi.com
Another approach involves the use of lanthanum formate (La(HCOO)₃) and elemental sulfur in a refluxing method with triethylene tetramine and n-dodecanethiol as solvents. This method has been successful in producing pure La₂O₂S. researchgate.net However, when other lanthanum precursors were substituted for lanthanum formate under the same reaction conditions, the formation of pure La₂O₂S was not achieved, indicating the specific reactivity of the formate precursor in this synthesis route. researchgate.net
The morphology of the resulting La₂O₂S can also be dependent on the precursor. For instance, La₂O₂S nanowires have been synthesized using a low-temperature boron–sulfur method, with the final morphology being dependent on the precursor used. mdpi.com Furthermore, the topochemical deintercalation of sulfur from a La₂O₂S₂ precursor has been employed to produce a metastable polymorph of La₂O₂S, demonstrating how a precursor's structure can be manipulated to yield novel phases of the target compound. nih.gov
The following table provides a summary of various precursor materials used for the synthesis of dilanthanum dioxide sulfide and the resulting products.
| Lanthanum Precursor | Other Reactants | Synthesis Method | Resulting Product |
| Lanthanum Oxide (La₂O₃) | Lanthanum Sulfide (La₂S₃) | Solid-state reaction / Spark plasma sintering | Dilanthanum dioxide sulfide (La₂O₂S) |
| Lanthanum Nitrate Hexahydrate | Thiourea | Solid-phase reaction | Dilanthanum dioxide sulfide (La₂O₂S) with different characteristics |
| Lanthanum Formate (La(HCOO)₃) | Sulfur powder | Refluxing method | Pure Dilanthanum dioxide sulfide (La₂O₂S) |
| La₂O₂S₂ | - | Topochemical deintercalation | Metastable polymorph of Dilanthanum dioxide sulfide (La₂O₂S) |
Structural Elucidation and Microstructural Characterization
Crystallographic Analysis
Crystallographic studies are fundamental to understanding the ordered arrangement of atoms within dilanthanum dioxide sulphide. These analyses provide insights into the compound's symmetry and the dimensions of its unit cell.
This compound crystallizes in a hexagonal system, a finding consistently supported by X-ray diffraction (XRD) studies. researchgate.net The specific space group for this hexagonal phase has been identified as P-3m1. inoe.ro This space group belongs to the trigonal crystal system but is described within the hexagonal crystal family, which is characterized by a unit cell with two equal-length axes (a and b) at an angle of 120° to each other, and a third axis (c) of a different length that is perpendicular to the a-b plane. The P-3m1 space group indicates a primitive lattice with specific symmetry elements, including three-fold rotation axes and mirror planes. materialsproject.org
The precise dimensions of the unit cell, known as lattice parameters (a and c), are not fixed values but are highly dependent on the synthesis conditions, particularly the sintering temperature. mdpi.com Theoretical calculations have predicted the lattice constants of La₂O₂S to be in the range of a = 4.03–4.06 Å and c = 6.91–6.95 Å. mdpi.com Experimental values have been shown to align with these theoretical predictions, with variations observed based on the synthesis route and subsequent thermal treatments.
For instance, La₂O₂S sintered at 800 °C for 20 minutes exhibited lattice constants similar to those produced by furnace combustion (a = 4.0313 Å and c = 6.9097 Å) and a one-step flux method (a = 4.0350 Å and c = 6.914 Å). mdpi.com As the sintering temperature is increased from 800 °C to 1200 °C, the lattice constants tend to increase. mdpi.com However, a sudden decrease in the lattice parameters was observed at a sintering temperature of 1400 °C. mdpi.com The sintering duration also influences the lattice parameters; extending the sintering time can lead to changes in the lattice constants due to the preferred growth orientation of the grains. mdpi.com
| Synthesis/Sintering Condition | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference |
|---|---|---|---|
| Sintered at 800 °C for 20 min | Similar to furnace combustion | Similar to furnace combustion | mdpi.com |
| Furnace Combustion | 4.0313 | 6.9097 | mdpi.com |
| One-step Flux Method | 4.0350 | 6.914 | mdpi.com |
| Sintered at 1000-1200 °C for 20 min | Similar to single-crystal | Similar to single-crystal | mdpi.com |
| Single-crystal La₂O₂S | 4.049 | 6.939 | mdpi.com |
| Annealed La₂O₂S | 4.04 | 6.99 | mdpi.com |
Microstructural and Morphological Investigations
The microstructure and morphology of this compound, which encompass features like particle size, grain structure, and the shape of nanomaterials, are critical determinants of its performance in various applications.
The particle size of La₂O₂S can be controlled through the selection of the synthesis method. Solid-state reactions at temperatures between 1000–1200 °C for 3 hours have been shown to produce powders with a particle size of 1–2 μm. mdpi.com In contrast, calcining an amorphous precursor can yield nanocrystalline La₂O₂S powder with an average size of approximately 35 nm and a unimodal particle size distribution. researchgate.net By adjusting the solvent ratios in a refluxing synthesis method, it is possible to control the morphology and size of Eu³⁺-doped La₂O₂S from nanoflakes with a thickness of 10 ± 2 nm to spherical nanocrystals with an average diameter of 100 nm. researchgate.net
The sintering process, which involves heating the powdered material to induce bonding between particles, significantly affects the grain structure of La₂O₂S. Scanning electron microscopy (SEM) has revealed that at lower sintering temperatures, such as 800 °C, the material exhibits a small grain size with localized voids, indicating incomplete sintering. mdpi.com As the sintering temperature increases to 1200 °C, significant bonding between particles occurs, leading to the growth of larger grains. mdpi.com The hardness of the resulting ceramic is also influenced by the sintering temperature, with higher temperatures leading to faster grain growth and a more compacted material. mdpi.com
Agglomeration Phenomena
The synthesis of this compound (La₂O₂S), particularly at elevated temperatures, often leads to significant agglomeration of particles. mdpi.com Agglomeration refers to the formation of particle clusters held together by relatively weak physical forces, such as van der Waals forces. kit.edu This is distinct from aggregation, where particles are joined by stronger chemical or sinter bonds. kit.edu
In the high-temperature synthesis of La₂O₂S, such as through solid-state sintering, pronounced agglomeration has been observed. mdpi.com The resulting particles can range in size from 1 to 2 μm and form these larger clusters. mdpi.com The tendency for particles to agglomerate can be influenced by factors related to the lanthanide elements themselves; a decrease in the effective ionic radius coupled with an increase in nuclear charge can enhance this effect. oiccpress.com
Specialized techniques, such as high-pressure dispersion, can be employed to break down these soft agglomerates into their constituent primary particles and aggregates. kit.edu Conversely, thermal treatments like sintering not only promote particle growth but can also increase the degree of aggregation by forming solid-state necks between particles. kit.edu
Advanced Structural Characterization Techniques
X-ray Diffraction (XRD) Pattern Analysis and Phase Verification
X-ray Diffraction (XRD) is a fundamental technique for the structural characterization of this compound, enabling phase identification, purity verification, and the determination of crystallographic parameters. mdpi.comresearchgate.netmalvernpanalytical.com The most commonly reported crystal structure for La₂O₂S is a hexagonal phase belonging to the P-3m1 space group. iucr.orgiucr.orginoe.ro The successful synthesis of La₂O₂S ceramics is routinely confirmed when the diffraction peaks in the experimental XRD pattern match the standard diffraction data, such as JCPDS card PDF#71-2098. mdpi.cominoe.ro
Beyond the common hexagonal form, other polymorphs of La₂O₂S have been identified. researchgate.net A tetragonal phase has been synthesized, and more recently, a new orthorhombic polymorph (oA-La₂O₂S) with the space group Amm2 was produced via a topochemical reaction from a La₂O₂S₂ precursor. researchgate.netnih.gov
XRD analysis shows that synthesis conditions, such as sintering temperature, directly influence the material's crystallinity and lattice constants. mdpi.com For instance, in studies involving spark plasma sintering, the characteristic peaks of La₂O₂S were observed to shift to lower angles as the sintering temperature increased, indicating crystal growth. mdpi.com The lattice parameters determined from XRD analysis are generally in close agreement with theoretical values. mdpi.com Refinements of the crystal structure using single-crystal XRD data have provided precise atomic positions and interatomic distances, such as the La-S distance of 3.037 Å and La-O distances of 2.423-2.424 Å in the hexagonal structure. iucr.org
| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
|---|---|---|---|---|
| Hexagonal (hP-La₂O₂S) | Hexagonal | P-3m1 | a = 4.049, c = 6.939 | mdpi.comiucr.org |
| Hexagonal (hP-La₂O₂S) | Hexagonal | P-3m1 | a = 4.0313, c = 6.9097 (Furnace Combustion) | mdpi.com |
| Orthorhombic (oA-La₂O₂S) | Orthorhombic | Amm2 | a ≈ 8.5, b ≈ 4.0, c ≈ 12.9 | nih.gov |
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface topography and microstructure of this compound. mdpi.com SEM analysis reveals that the morphology of La₂O₂S particles is highly dependent on the synthesis method. mdpi.cominoe.ro Powders prepared by high-temperature solid-state reactions often consist of particles ranging from 1 to 2 μm in size, which can appear as either plate-like or spherical in form. mdpi.com
When La₂O₂S is prepared as a sintered compact, SEM imaging can assess the quality of the densification process. mdpi.com Studies have shown that La₂O₂S compacts can exhibit a homogeneous microstructure. mdpi.comresearchgate.netresearchgate.net However, under certain conditions, such as spark plasma sintering for short durations, SEM images have revealed incomplete sintering characterized by small grain sizes and the presence of localized voids. mdpi.com
Advanced synthesis techniques have enabled the creation of more complex morphologies. For example, La₂O₂S has been successfully fabricated in the form of hollow nanofibers. inoe.ro SEM characterization of these structures confirmed a hollow-centered, one-dimensional fibrous morphology with an average diameter of approximately 100 nm, demonstrating that the precursor's shape can be retained during the sulfurization process. inoe.ro Nanowires with diameters of around 20 nm have also been produced via a boron-sulfur method. acs.org
| Synthesis Method | Observed Morphology | Typical Size | Reference |
|---|---|---|---|
| High-Temperature Sintering | Plate-like or spherical particles, serious agglomeration | 1 - 2 µm | mdpi.com |
| Spark Plasma Sintering | Compacts with small grains and localized voids | N/A | mdpi.com |
| Sulfurization of Precursor Nanofibers | Hollow-centered nanofibers | ~100 nm diameter | inoe.ro |
| Boron-Sulfur Method | Nanowires | ~20 nm diameter | acs.org |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, providing more detailed insight into the nanostructure, crystallinity, and defects of this compound. researchgate.netescholarship.org High-Resolution TEM (HR-TEM) is particularly powerful for visualizing the atomic lattice, allowing for the direct measurement of interlayer spacing. researchgate.net
In conjunction with imaging, selected area electron diffraction (SAED), a technique performed within a TEM, provides crystallographic information from nanoscale regions. researchgate.net SAED patterns have been used to confirm the enhanced crystallinity of La₂O₂S samples, corroborating findings from XRD analysis. researchgate.net
Furthermore, in situ TEM is an advanced application of the technique that allows for the real-time observation of nanoscale material transformations, such as crystal growth and phase transitions, as they occur under specific conditions like heating. escholarship.orgnih.gov This method provides direct, dynamic evidence of the formation mechanisms of nanostructures, offering a deeper understanding that can be used to tailor material properties. escholarship.orgnih.gov
Spectroscopic and Opto Electronic Research
Vibrational Spectroscopy Studies
Vibrational spectroscopy provides fundamental insights into the bonding and structural arrangement of atoms within a material. For Dilanthanum dioxide sulphide, Raman and Fourier Transform Infrared (FTIR) spectroscopy are key methods to probe its vibrational modes.
Raman spectroscopy of this compound reveals distinct spectral peaks corresponding to specific vibrational modes within its crystal lattice. Studies on La₂O₂S synthesized at 800 °C have identified characteristic peaks at approximately 204.0 cm⁻¹, 229.2 cm⁻¹, 369.7 cm⁻¹, and 401.3 cm⁻¹. Theoretical calculations support the presence of four primary characteristic peaks at 107 cm⁻¹, 201 cm⁻¹, 383 cm⁻¹, and 398 cm⁻¹.
The assignment of these peaks to specific atomic vibrations provides a deeper understanding of the material's structure. For instance, a peak observed around 404 cm⁻¹ is attributed to the Eg mode, which corresponds to La-O stretching vibrations. Another peak, of lower intensity at 201 cm⁻¹, is assigned to the A1g mode, which is related to La-O bending vibrations. Changes in synthesis temperature can cause shifts in these peaks, suggesting alterations in the covalence band of the material, potentially influenced by electron diffusion from synthesis components.
Table 1: Raman Peak Assignments for this compound
| Raman Peak (cm⁻¹) | Vibrational Mode | Assignment |
|---|---|---|
| ~404 | Eg | La-O Stretching |
| ~201 | A1g | La-O Bending |
| 204.0 | - | Characteristic Peak |
| 229.2 | - | Characteristic Peak |
| 369.7 | - | Characteristic Peak |
| 401.3 | - | Characteristic Peak |
Fourier Transform Infrared (FTIR) spectroscopy is a complementary technique to Raman spectroscopy for analyzing the vibrational properties of materials. It is particularly effective for identifying functional groups based on the absorption of infrared radiation. In the context of this compound, FTIR analysis focuses on identifying the characteristic vibrational modes of the La-O and La-S bonds.
For related lanthanum oxides, La-O bending vibrations are typically observed in the FTIR spectra in the range of 530-645 cm⁻¹. Stretching vibrations of La-O bonds have also been identified at various wavenumbers, including a sharp peak at 415 cm⁻¹. While specific FTIR spectra for pure La₂O₂S are not extensively detailed in the available research, the analysis of its precursors and related compounds confirms the presence of key functional groups. For example, in the synthesis of La₂O₂S from precursors like La₂(OH)₄SO₄·2H₂O, FTIR is used to identify the presence of OH and SO₄²⁻ groups. The analysis of La₂S₃, a related sulfide (B99878), also relies on FTIR to study its physical properties. The C=S stretching vibration, a key feature in some sulfur-containing compounds, is known to absorb in the 805-830 cm⁻¹ region, though its presence and specific wavenumber in La₂O₂S would depend on the precise bonding environment.
Table 2: Expected FTIR Vibrational Modes in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| La-O | Bending | 530 - 645 |
| La-O | Stretching | ~415 |
| La-S | Stretching | (Specific data for La₂O₂S not detailed) |
Electronic Absorption Investigations
The electronic properties of this compound, particularly its interaction with ultraviolet and visible light, are crucial for its application in opto-electronic devices.
UV-Visible absorption spectra of this compound show distinct absorption levels, primarily in the 240–300 nm range. The sintering temperature during the synthesis of La₂O₂S can influence the responsivity and the response interval of the material's absorption. For instance, the absorbance of La₂O₂S compacts has been observed to increase as the sintering temperature is raised from 800 to 1000 °C. The absorption spectra of synthesized La₂O₂S are noted to be similar to those of related doped compounds like Y₂O₂S:Eu and La₂O₂S:Sm.
This compound is an indirect bandgap semiconductor. The electronic band gap is a critical parameter that determines its semiconductor properties. For pristine La₂O₂S, the band gap has been estimated to be approximately 4.95 eV. However, this value can be significantly influenced by factors such as doping and nanoparticle size. For instance, doping with rare-earth ions can cause a substantial drop in the band gap energy. In the broader family of lanthanide oxysulfides, band gap engineering is possible, with values ranging from 4.7 eV for Gd₂O₂S down to 2.1 eV for Gd₀.₆Ce₁.₄O₂S.
When doped with europium (Eu³⁺), this compound exhibits characteristic charge transfer (CT) bands in its excitation spectrum. A broad excitation band is observed between 320 nm and 400 nm, which is attributed to the charge transfer from the valence band to the Eu³⁺ ion. This charge transfer involves electrons moving from the host anions (oxygen and sulfur) to the europium centers.
Specifically, the charge transfer from sulfur to europium (S → Eu) occurs at a lower energy compared to the charge transfer from oxygen to europium (O → Eu). Research indicates that the S → Eu charge transfer requires approximately 3.58 eV. During this process, electrons are excited from the valence band to the Eu²⁺ ground state, creating a hole in the valence band, a phenomenon that has been linked to p-type photoconductivity in La₂O₂S:Eu³⁺.
Luminescence and Photoluminescence Research
The investigation into the luminescent and photoluminescent properties of this compound (La₂O₂S), particularly when doped with rare-earth ions, reveals a complex interplay of electronic transitions and energy transfer mechanisms. These properties are critical for its application in various optical and electronic devices.
The photoluminescence (PL) characteristics of La₂O₂S are significantly influenced by the introduction of dopant ions, which act as luminescence centers. The host material itself can absorb energy and efficiently transfer it to these activator ions.
When doped with trivalent Dysprosium (Dy³⁺), La₂O₂S phosphors exhibit characteristic emission bands in the blue and yellow regions of the spectrum, specifically at 480 nm and 572 nm, under an excitation of 388 nm. The blue emission at 480 nm corresponds to the ⁴F₉/₂ → ⁶H₁₅/₂ transition, which is a magnetic dipole transition, while the yellow emission at 572 nm is due to the ⁴F₉/₂ → ⁶H₁₃/₂ electric dipole transition. ijitee.org Similarly, La₂O₂S doped with Terbium (Tb³⁺) displays a weak blue emission at 488 nm and a strong green emission at 545 nm. ijitee.org Europium (Eu³⁺) doping results in orange and red emissions at 590 nm and 615 nm, respectively. ijitee.org Cerium (Ce³⁺) doped La₂O₂S shows a broad band emission with peaks at 390 nm and 415 nm when excited at 340 nm. ijitee.org
The excitation spectra of these doped phosphors are typically in the near-ultraviolet (UV) region, ranging from 350 to 400 nm, which makes them suitable for excitation by near-UV light-emitting diodes (LEDs). ijitee.org For instance, in Eu³⁺-doped La₂O₂S, a broad excitation band observed between 320–400 nm is attributed to the charge transfer from the valence band to the Eu³⁺ ion. nih.gov The host exciton (B1674681) creation energy for La₂O₂S is approximately 4.57 eV (271 nm). nih.gov
The table below summarizes the characteristic emissions for various rare-earth doped La₂O₂S phosphors.
| Dopant Ion | Excitation Wavelength (nm) | Emission Peak(s) (nm) | Emission Color | Transition(s) |
|---|---|---|---|---|
| Dy³⁺ | 388 | 480, 572 | Blue, Yellow | ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂ |
| Tb³⁺ | - | 488, 545 | Blue, Green | - |
| Eu³⁺ | - | 590, 615 | Orange, Red | - |
| Ce³⁺ | 340 | 390, 415 | Blue-Violet | - |
The luminescence in doped La₂O₂S is governed by intricate mechanisms involving electronic transitions within the dopant ions and energy transfer from the host lattice.
The luminescence of rare-earth ions in La₂O₂S is primarily due to electronic transitions within the 4f shell (4f-4f transitions) or between the 4f and 5d shells (4f-5d transitions). The 4f-4f transitions are characteristic of the specific dopant ion and are relatively insensitive to the host lattice due to the shielding of the 4f electrons by outer electron shells. rsc.org These transitions result in sharp, well-defined emission lines, as seen in the spectra of Dy³⁺, Tb³⁺, and Eu³⁺ doped La₂O₂S. ijitee.org
On the other hand, 4f-5d transitions are parity-allowed and result in broad and intense absorption and emission bands. The energy of these transitions is highly dependent on the host crystal structure. wpmucdn.com In the case of Ce³⁺, which has a [Xe]4f¹ electronic configuration, the luminescence arises from a 5d → 4f transition, resulting in a broad emission band. ijitee.org The energy of 4f-5d transitions can vary significantly depending on the specific lanthanide ion and the host compound. researchgate.net
The La₂O₂S host lattice can absorb excitation energy, creating excitons. nih.gov This energy can then be transferred to the dopant ions, leading to their excitation and subsequent luminescence. ijitee.org This host-sensitized energy transfer is a crucial mechanism for the efficient luminescence of many phosphors.
Another important process is the involvement of charge-transfer (CT) states. A CT transition involves the transfer of an electron from the ligand (oxygen or sulfur in La₂O₂S) to the central rare-earth ion. uu.nl In Eu³⁺-doped La₂O₂S, a broad excitation band is attributed to an O²⁻ → Eu³⁺ charge transfer. nih.gov The energy of this CT state plays a significant role in the thermal quenching of luminescence. The ⁵D emissions of Eu³⁺ in La₂O₂S quench with increasing temperature due to thermally activated resonance crossovers from the ⁵D states to the charge-transfer state. researchgate.net
The luminescence intensity of doped La₂O₂S is highly dependent on the concentration of the activator ion. Initially, the intensity increases with concentration. However, beyond an optimal concentration, the intensity begins to decrease, a phenomenon known as concentration quenching. For example, in La₂O₂S:Dy³⁺, the maximum emission intensity is observed at a dopant concentration of 1 mole %, after which it decreases. ijitee.org
This quenching is due to non-radiative energy transfer between neighboring activator ions. The primary mechanisms for this energy transfer are exchange interaction and electric multipolar interactions, such as electric dipole-dipole interaction. nih.gov Exchange interaction is a short-range mechanism that requires wavefunction overlap between the interacting ions. Electric dipole-dipole interaction is a long-range interaction and is often the dominant mechanism at lower concentrations. The critical distance for energy transfer, which is the distance at which the probability of energy transfer equals the probability of radiative decay, can be calculated to understand the quenching mechanism.
Energy back-transfer is a process where energy is transferred from the activator ion back to the sensitizer (B1316253) or the host lattice. This phenomenon can be thermally activated and can lead to a decrease in luminescence efficiency, particularly at higher temperatures. While not extensively detailed for this compound in the provided context, it is a known phenomenon in other phosphor systems. For instance, in some systems, a process termed "round trip energy transfer" can occur, where energy is transferred from a center A to a center B and then back to A, but to a lower energy state, which can alter the luminescence color. researcher.life
Time-Resolved Luminescence Spectroscopy: Decay Time Characteristics
Time-resolved luminescence spectroscopy is a critical technique for understanding the dynamic properties of luminescent materials. The decay time, or luminescence lifetime, characterizes the average time an electron spends in an excited state before returning to the ground state via photon emission. This parameter is crucial for applications such as optical sensing and display technologies.
Research into this compound (La₂O₂S), particularly when doped with rare-earth elements like Europium (Eu³⁺) and Terbium (Tb³⁺), has demonstrated its utility as a thermographic phosphor. nih.govntu.ac.uk The emission spectra and decay time characteristics of these doped phosphors are sensitive to temperature changes. For instance, under ultraviolet (UV) excitation, Europium-doped this compound (La₂O₂S:Eu) exhibits temperature sensitivity in the 10-50°C range. nih.govntu.ac.uk
Studies have determined the average emission decay constants for various excited states of Eu³⁺ in the La₂O₂S host. The decay constants for the ⁵D₂, ⁵D₁, and ⁵D₀ excited states have been measured as 0.01 ms, 0.08 ms, and 0.34 ms, respectively. researchgate.net The decay characteristics can be complex, with some excited states showing a double exponential lifetime, which suggests the presence of Eu³⁺ ions in different local environments within the crystal lattice, possibly near defects or impurities. researchgate.net Furthermore, the decay time is influenced by the specific emission wavelength being monitored. researchgate.net
The temperature-dependent quenching rate, which describes how luminescence intensity decreases with increasing temperature, is directly related to these decay characteristics. La₂O₂S:Tb, for example, has a faster decay time which results in a lower quenching rate compared to La₂O₂S:Eu at specific wavelengths. nih.govntu.ac.uk
Decay Time and Quenching Rate Characteristics of Doped this compound
| Dopant | Excited State (Eu³⁺) | Emission Wavelength (nm) | Average Decay Constant (ms) | Quenching Rate (m°C⁻¹) |
|---|---|---|---|---|
| Europium (Eu³⁺) | ⁵D₂ | 512 | 0.01 | 13.7 |
| Europium (Eu³⁺) | ⁵D₁ | 538 | 0.08 | 4.0 |
| Europium (Eu³⁺) | ⁵D₀ | - | 0.34 | - |
| Terbium (Tb³⁺) | - | 548 | - | 4.19 |
Quantum Yield Measurements: External Quantum Yield for Near-Infrared Quantum Cutting
Quantum yield (QY) is a measure of the efficiency of the photoluminescence process, defined as the ratio of photons emitted to photons absorbed. The phenomenon of quantum cutting (QC) involves the conversion of one high-energy photon into two or more lower-energy photons, which can theoretically lead to a quantum yield greater than 100%. acs.org This process is of particular interest for enhancing the efficiency of photovoltaic solar cells by converting unusable high-energy solar photons into multiple near-infrared (NIR) photons that can be absorbed by silicon-based cells.
This compound co-doped with Erbium (Er³⁺) and Ytterbium (Yb³⁺) has been identified as a promising material for NIR quantum cutting. acs.orgresearchgate.net Through careful optimization of the synthesis process and dopant concentrations, researchers have successfully achieved an external quantum yield (EQY) exceeding 100% in this material. acs.orgresearchgate.net
In the Er³⁺/Yb³⁺ co-doped La₂O₂S system, an absorbed photon (e.g., at 523 nm) excites an Er³⁺ ion. acs.org Through an efficient energy transfer process, this energy is partially transferred to a neighboring Yb³⁺ ion, leading to the simultaneous emission of two NIR photons—one from the Er³⁺ ion and one from the Yb³⁺ ion. The efficiency of this process is highly dependent on the concentration of the Yb³⁺ sensitizer. As the Yb³⁺ concentration increases, the visible emission from Er³⁺ decreases while the NIR emission from Yb³⁺ increases, indicating effective energy transfer. acs.org Direct measurements using an integrating sphere have confirmed that the total EQY (visible + NIR) can surpass the 100% threshold. acs.org
External Quantum Yield of La₂O₂S Doped with 0.25 mol % Er³⁺ and Varying Yb³⁺ Concentrations
| Yb³⁺ Concentration (mol %) | Visible Emission QY (%) | NIR Emission QY (%) | Total External QY (%) |
|---|---|---|---|
| 0 | ~95 | ~5 | ~100 |
| 0.25 | ~60 | ~45 | ~105 |
| 0.50 | ~35 | ~70 | ~105 |
| 0.75 | ~25 | ~70 | ~95 |
| 1.0 | ~20 | ~70 | ~90 |
Data is estimated from graphical representations in the cited source. acs.org
X-ray Luminescence and Scintillation Performance Assessment
Scintillators are materials that emit light when excited by ionizing radiation, such as X-rays. Their performance is critical in medical imaging applications, where high efficiency and image quality are paramount. This compound is a well-established scintillator material, and its performance can be quantified by several key metrics.
Number of Emitted Photons per Incident X-ray (NEP) Evaluation
The Number of Emitted Photons per Incident X-ray (NEP), also referred to as light yield, is a fundamental measure of a scintillator's efficiency. researchgate.netpolyu.edu.hk It quantifies how effectively the material converts the energy of an absorbed X-ray photon into detectable light photons. A higher NEP contributes to a stronger signal and can allow for lower radiation doses in medical imaging.
The performance of Terbium-doped this compound (La₂O₂S:Tb) has been evaluated in comparison to another common scintillator, Terbium-doped Gadolinium oxysulfide (Gd₂O₂S:Tb). researchgate.net Studies have shown that the optimal material depends on the X-ray tube voltage used for excitation. While Gd₂O₂S:Tb screens generally exhibit the highest NEP at very low (<45 kV) and high (>55 kV) voltages, La₂O₂S:Tb screens demonstrate superior NEP in the medium-range of 45- to 55-kV. researchgate.net This makes La₂O₂S:Tb a particularly useful material for specific applications, such as pediatric radiography, which often utilizes this medium voltage range. researchgate.net
Comparative Scintillation Performance (NEP) at Different X-ray Voltages
| X-ray Tube Voltage Range | Material with Higher NEP | Potential Application |
|---|---|---|
| < 45 kV | Gd₂O₂S:Tb | Mammography |
| 45 - 55 kV | La₂O₂S:Tb | Pediatric Radiography |
| > 55 kV | Gd₂O₂S:Tb | Chest, Abdominal Radiography |
Detective Quantum Efficiency (DQE) in Granular Scintillators
Detective Quantum Efficiency (DQE) is a comprehensive metric that describes the efficiency of an imaging system in transferring the signal-to-noise ratio (SNR) from the incident radiation to the final image. wikipedia.orgradiopaedia.org It is a function of spatial frequency and provides a measure of how effectively a detector can produce a high-quality image relative to an ideal detector. wikipedia.org A high DQE allows for achieving a desired image quality with a lower radiation dose. wikipedia.org
For granular scintillators like La₂O₂S:Tb, the DQE is influenced by factors such as X-ray absorption, light emission efficiency, and optical scattering within the material. nih.gov Theoretical models have been developed to calculate the DQE of La₂O₂S:Tb, with results showing good agreement with experimental data. nih.gov
Comparative studies have shown that the DQE of La₂O₂S:Tb screens is also dependent on the X-ray tube voltage. researchgate.netresearchgate.net Similar to its NEP performance, La₂O₂S:Tb screens show a better DQE within the 45- to 55-kV range compared to Gd₂O₂S:Tb. researchgate.net The zero-frequency DQE, or DQE(0), represents the performance for large-area objects. The variation of DQE(0) with X-ray tube voltage has been investigated for various mixtures of Gd₂O₂S:Tb and La₂O₂S:Tb, demonstrating that the material composition can be tailored for optimal performance at specific energy ranges. researchgate.net
Comparative Scintillation Performance (DQE) at Different X-ray Voltages
| X-ray Tube Voltage Range | Material with Higher DQE |
|---|---|
| < 45 kV | Gd₂O₂S:Tb |
| 45 - 55 kV | La₂O₂S:Tb |
| > 55 kV | Gd₂O₂S:Tb |
Doping Effects and Defect Chemistry
Rare-Earth Ion Doping (Ln³⁺) Investigations
Doping with trivalent rare-earth ions (Ln³⁺) is a common strategy to induce or enhance luminescence in inorganic phosphor materials. The La₂O₂S host provides a suitable environment for these ions, allowing for a wide range of emission colors and applications.
Various rare-earth ions, as well as Bi³⁺, have been successfully incorporated into the La₂O₂S host lattice, acting as luminescent activators that produce characteristic emissions across the visible and near-infrared spectrum.
Praseodymium (Pr³⁺): Doping with Pr³⁺ can lead to emissions in the UV region, attributed to 4f5d transitions. researchgate.net
Europium (Eu³⁺): Eu³⁺ is a well-studied activator in La₂O₂S, known for producing strong red light. jaist.ac.jp The dominant emission peak, typically around 624-625 nm, corresponds to the ⁵D₀→⁷F₂ transition of the Eu³⁺ ion. inoe.roresearchgate.net This phosphor also exhibits orange emission at approximately 590 nm. ijitee.org
Terbium (Tb³⁺): Tb³⁺-doped La₂O₂S is recognized for its green luminescence, with a strong emission peak at 545 nm. It can also show a weaker blue emission at 488 nm. ijitee.org
Dysprosium (Dy³⁺): Dy³⁺ activation results in emissions in the blue and yellow regions of the spectrum, specifically at 480 nm and 572 nm, respectively. ijitee.org
Erbium (Er³⁺): When doped into La₂O₂S, Er³⁺ produces characteristic emissions from its 4f energy levels. researchgate.net It is frequently used in combination with Yb³⁺ for upconversion applications.
Ytterbium (Yb³⁺): While not strongly luminescent on its own in the visible spectrum, Yb³⁺ is a crucial sensitizer (B1316253) in codoping strategies, particularly with Er³⁺, due to its efficient absorption of near-infrared radiation. researchgate.net
Gadolinium (Gd³⁺): Gd³⁺-doped materials are often investigated for their scintillator properties.
Cerium (Ce³⁺): La₂O₂S doped with Ce³⁺ shows a broad emission band with peaks around 390 nm and 415 nm when excited by UV light, an effect attributed to the 4f–5d transition. ijitee.org However, in some host matrices like Gd₂O₂S, the 5d levels of Ce³⁺ may fall within the conduction band, preventing 5d→4f luminescence. mdpi.com
Bismuth (Bi³⁺): Bi³⁺ can also be used as a dopant in La₂O₂S to achieve luminescence. researchgate.net
| Dopant Ion | Primary Emission Color | Key Emission Wavelength(s) (nm) | Associated Transition(s) |
|---|---|---|---|
| Pr³⁺ | UV | - | 4f5d transitions researchgate.net |
| Eu³⁺ | Red/Orange | 624, 590 | ⁵D₀→⁷F₂ inoe.ro |
| Tb³⁺ | Green | 545, 488 | - |
| Dy³⁺ | Blue/Yellow | 480, 572 | - |
| Ce³⁺ | Violet/Blue | 390, 415 | 4f–5d transition ijitee.org |
The concentration of the dopant ion is a critical factor that governs the luminescence intensity of the phosphor. Initially, as the dopant concentration increases, the emission intensity rises due to a greater number of luminescent centers. However, beyond an optimal concentration, the intensity begins to decrease, a phenomenon known as concentration quenching. sciendo.com
This quenching occurs when the average distance between the activator ions becomes small enough to facilitate non-radiative energy transfer between them. sciendo.com For instance, in Eu³⁺-doped La₂O₂S, an optimal molar ratio of 5% Eu³⁺ has been identified to achieve the strongest red emission. inoe.ro The specific quenching mechanism can vary; in Eu³⁺ systems, it can be related to interactions involving the charge-transfer state (CTS) of the Eu³⁺ ion. researchgate.net Studies on other hosts have shown that red emission intensity can continue to increase up to high doping concentrations (e.g., 90% Eu³⁺) in two-phase mixing materials, which can suppress traditional concentration quenching. nih.gov
Codoping involves introducing a second type of ion into the host lattice to enhance or modify the properties of the primary activator ion. This strategy is employed to improve luminescence efficiency, enable new functionalities like upconversion, or alter the material's defect chemistry.
Er³⁺/Yb³⁺ Codoping: The combination of Erbium (Er³⁺) and Ytterbium (Yb³⁺) is a classic example used to achieve upconversion luminescence. In this process, Yb³⁺ ions act as sensitizers, efficiently absorbing near-infrared (NIR) light (around 980 nm) and transferring the energy to neighboring Er³⁺ ions. researchgate.net This energy transfer excites the Er³⁺ ions to higher energy states, from which they emit visible light, typically in the green and red regions. researchgate.netresearchgate.net La₂O₂S:Er³⁺,Yb³⁺ phosphors show intense green emissions corresponding to the (²H₁₁/₂, ⁴S₃/₂)→⁴I₁₅/₂ transitions of Er³⁺. researchgate.netresearchgate.net The efficiency of this process allows for high upconversion quantum yields even at low pump power. researchgate.net
Fe/Na Codoping: The introduction of non-rare-earth elements like iron (Fe) and sodium (Na) can be used to modify the host lattice and its catalytic properties. Fe/Na codoping in La₂O₂S has been shown to significantly increase the oxygen storage capability of the material. researchgate.net
To confirm the successful incorporation of dopant ions into the La₂O₂S host lattice and to determine their elemental composition, analytical techniques such as Energy Dispersive X-ray Analysis (EDAX) or Energy Dispersive X-ray Spectroscopy (EDS) are commonly employed. These methods can verify the presence of the doped elements and ensure that they are distributed within the host material. researchgate.net For example, EDAX spectra have been used to prove the successful incorporation of various rare-earth elements (Pr, Eu, Tb, Dy, Er) into the La₂O₂S structure. researchgate.net Similarly, EDX analysis has confirmed the La/S ratio in synthesized La₂O₂S, consistent with its chemical formula. researchgate.net
Non-Rare-Earth Element Doping and Host Lattice Modification
Doping is not limited to rare-earth ions. The introduction of other elements, such as alkali metals, can significantly alter the defect chemistry of the La₂O₂S host, which in turn affects its physical and chemical properties.
The incorporation of alkali metals like lithium (Li), potassium (K), or sodium (Na) into the La₂O₂S lattice can induce the formation of defects, such as oxygen vacancies, to maintain charge neutrality. This modification of the material's intrinsic defect structure is a key aspect of defect chemistry. aquaenergyexpo.comscienceopen.com For instance, doping La₂O₂S with sodium (Na) has been reported to introduce oxygen vacancies, which enhances the material's oxygen storage capability and catalytic activity. researchgate.net The study of defect chemistry is crucial for understanding and tailoring the properties of sulfide-based materials for applications in areas like solid-state batteries and catalysis.
Oxygen Vacancy Introduction via Doping
Extensive research into the doping of various lanthanum-based compounds, such as perovskites and zirconates, has revealed that the introduction of dopants can effectively create oxygen vacancies, thereby altering the material's properties. For instance, in lanthanum-containing perovskites, doping with lower-valent cations like strontium (Sr²⁺) at the lanthanum (La³⁺) site leads to the formation of oxygen vacancies to maintain charge neutrality. Similarly, co-doping with transition metals like iron and cobalt in lanthanum cobaltite-based materials has been shown to facilitate the creation of oxygen vacancies.
Therefore, a detailed analysis, including research findings and data tables on the introduction of oxygen vacancies in Dilanthanum dioxide sulphide via doping, cannot be provided at this time due to the absence of specific studies on this topic. Further experimental and theoretical research is required to elucidate the effects of various dopants on the crystal structure and defect chemistry of La₂O₂S.
Computational and Theoretical Modeling Studies
Density Functional Theory (DFT) Simulations
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of many-body systems. For La₂O₂S, DFT simulations have provided a wealth of information, from fundamental stability to electronic behavior.
Calculation of Defect-Formation Energies and Stability
The presence of point defects, such as vacancies and interstitials, can significantly influence the properties of a material. Calculating the formation energy of these defects is crucial for understanding their concentration and impact on the material's stability and performance.
While specific DFT calculations of defect-formation energies for dilanthanum dioxide sulphide were not found in the available literature, studies on similar layered oxychalcogenides provide a framework for understanding the likely defects and the computational approach. For instance, first-principles calculations on compounds like LaOXS₂ (where X = Sb, Bi) have been performed to investigate the stability of various point defects arxiv.org.
In such studies, the defect formation energy is typically calculated using the following general formula:
Ef[Xq] = Etot[Xq] - Etot[bulk] - Σiniμi + q(EVBM + μe)
Where:
Ef[Xq] is the formation energy of a defect X with charge state q.
Etot[Xq] is the total energy of the supercell containing the defect.
Etot[bulk] is the total energy of the perfect bulk supercell.
ni is the number of atoms of element i added to (ni > 0) or removed from (ni < 0) the supercell to create the defect.
μi is the chemical potential of element i.
q is the charge of the defect.
EVBM is the energy of the valence band maximum (VBM) of the perfect bulk material.
μe is the electron chemical potential (Fermi level) relative to the VBM.
For La₂O₂S, key intrinsic point defects that would be of interest for such calculations include:
Vacancies: Lanthanum vacancies (VLa), Oxygen vacancies (VO), and Sulfur vacancies (VS).
Interstitials: Lanthanum interstitials (Lai), Oxygen interstitials (Oi), and Sulfur interstitials (Si).
Antisites: Oxygen on a sulfur site (OS) or sulfur on an oxygen site (SO).
Studies on related compounds like LaOXS₂ have shown that anion vacancies, such as oxygen vacancies, are often relatively stable arxiv.org. The stability of these defects is highly dependent on the synthesis conditions, which are reflected in the chemical potentials (μi) used in the calculations. Understanding the formation energies of these defects in La₂O₂S is critical for controlling its optical and electronic properties for applications like scintillators and phosphors.
Theoretical Prediction of Lattice Parameters
DFT calculations have been successfully employed to predict the lattice parameters of the hexagonal crystal structure of La₂O₂S. These theoretical predictions are crucial for validating experimental findings and for providing a basis for further computational modeling. Different studies, likely employing various exchange-correlation functionals and computational parameters, have reported values in close agreement with each other and with experimental data.
One computational study indicates theoretical lattice constants of a = 4.03–4.06 Å and c = 6.91–6.95 Å mdpi.com. Another first-principles calculation using the GGA-PBE function resulted in slightly larger lattice constants of a = b = 4.134 Å and c = 7.073 Å researchgate.net. These values compare favorably with experimentally determined parameters, lending confidence to the theoretical models.
| Source | a-parameter (Å) | c-parameter (Å) | Computational Method |
|---|---|---|---|
| MDPI (2024) mdpi.com | 4.03–4.06 | 6.91–6.95 | Theoretical Calculations |
| PMC (2022) researchgate.net | 4.134 | 7.073 | DFT (GGA-PBE) |
Phase Diagram Construction and Stability Regions
Understanding the phase stability of a material under different conditions is fundamental to its synthesis and application. Computational methods, particularly when combined with evolutionary structure-prediction algorithms, can explore the potential energy surface of a compound to identify stable and metastable polymorphs.
For this compound, a combination of the USPEX evolutionary algorithm and first-principles calculations has been used to scan for low-energy crystal structures nih.govnih.gov. This approach successfully identified two key polymorphs:
hP-La₂O₂S : A hexagonal phase (space group P3m1), which is the experimentally known, thermodynamically stable ground state structure nih.gov.
oA-La₂O₂S : An orthorhombic, metastable phase (space group Amm2), which was predicted theoretically nih.govnih.gov.
The calculations revealed that the hexagonal phase is more stable than the orthorhombic phase by 72 meV per atom nih.gov. Further investigations into the stability of these phases were conducted:
Dynamic Stability : Phonon dispersion calculations for both the hP and oA structures showed no imaginary frequencies, confirming that both phases are dynamically stable and correspond to local minima on the potential energy surface nih.gov.
Thermal Stability : Ab initio molecular dynamics (AIMD) simulations demonstrated that both the hexagonal and orthorhombic structures maintain their structural integrity at temperatures up to 600 K, indicating their thermal stability nih.govnih.gov.
These computational findings suggest that while the hexagonal phase is the ground state, the metastable orthorhombic phase could potentially be synthesized under specific non-equilibrium conditions, for instance, through low-temperature topochemical routes nih.govnih.gov. Experimentally, it has been noted that the synthesis of the thermodynamically stable hP-La₂O₂S often requires high temperatures (800–1200 °C), while specific reducing agents at lower temperatures could favor the formation of the metastable phase nih.govnih.gov. One study also makes reference to a La-O-S phase diagram constructed at 1100 K, further highlighting the importance of temperature in determining stable phases mdpi.com.
Electronic Structure and Band Structure Calculations
The electronic structure, particularly the band gap and the nature of the valence and conduction bands, dictates the optical and electrical properties of a material. DFT calculations are pivotal in elucidating these characteristics for La₂O₂S.
Calculations using the advanced HSE06 hybrid functional have been performed to accurately determine the band gaps of the two identified polymorphs of La₂O₂S nih.gov. The results indicate that:
The stable hexagonal phase (hP-La₂O₂S ) has a calculated band gap of 4.3 eV .
The metastable orthorhombic phase (oA-La₂O₂S ) has a calculated band gap of 4.1 eV .
These calculations suggest that the optical band gaps in both polymorphs are associated with an S-3p → La-6s/La-5d transition. The difference in the band gap values is attributed to the distinct local coordination environments of the sulfur and lanthanum atoms in the two different crystal structures nih.gov.
Advanced Theoretical Models for Material Performance
Beyond fundamental properties, theoretical models are employed to predict the performance of materials in specific applications. For La₂O₂S, a key application is as a scintillator material in radiation detectors, and its performance in this role has been the subject of advanced modeling.
Modeling Detective Quantum Efficiency (DQE) of Scintillators
The Detective Quantum Efficiency (DQE) is a critical metric for evaluating the performance of an imaging detector, as it describes how effectively the signal-to-noise ratio (SNR) of the incoming radiation is transferred to the output image. Theoretical models have been developed to calculate the DQE of granular scintillators like terbium-doped this compound (La₂O₂S:Tb).
One such model considers the scintillator to be composed of multiple elementary thin layers, each containing spherical scintillating grains of a uniform size nih.gov. This model incorporates several key physical parameters as inputs to simulate the complex processes of X-ray interaction and light production/transport within the material.
Input Parameters for the DQE Model:
X-ray absorption and attenuation coefficients of La₂O₂S.
Intrinsic X-ray-to-light conversion efficiency.
Optical scattering coefficients.
Optical absorption coefficients.
By fitting the model to experimental luminescence data, the optical parameters can be determined, and the DQE can be calculated. This model was successfully applied to calculate the DQE of La₂O₂S:Tb, among other scintillators, with results showing good agreement with previously published values nih.gov.
Another study developed a theoretical model to compare the performance of Gd₂O₂S:Tb and La₂O₂S:Tb scintillators. This work also involved calculating the DQE at zero frequency, DQE(0), and found that La₂O₂S:Tb screens demonstrated superior DQE in the medium X-ray voltage range of 45-55 kV nih.govresearchgate.net. For a 100 mg/cm² thick scintillator at 80 kV, a maximum DQE(0) of 0.314 was achieved in the mixed Gd/La system nih.gov. These models are crucial for optimizing scintillator composition and structure to maximize imaging performance for specific applications, such as medical radiography.
Theoretical Phonon Mode Wavenumber Calculations
Computational studies employing theoretical calculations have been utilized to predict the phonon modes of this compound (La₂O₂S). These theoretical approaches provide valuable insights into the vibrational properties of the material at a fundamental level.
Theoretical calculations have identified four characteristic phonon mode wavenumbers for this compound. mdpi.com These predicted modes are located at approximately 107 cm⁻¹, 201 cm⁻¹, 383 cm⁻¹, and 398 cm⁻¹. mdpi.com These values correspond to the expected vibrational frequencies of the crystal lattice.
For comparison, experimental measurements using Raman spectroscopy on La₂O₂S synthesized at 800 °C have shown distinct spectral peaks at 204.0 cm⁻¹, 229.2 cm⁻¹, 369.7 cm⁻¹, and 401.3 cm⁻¹. mdpi.com One of the observed peaks, at 404 cm⁻¹, has been attributed to the Eg mode, which is associated with the stretching vibrations of the La-O bonds. mdpi.com
The following table summarizes the theoretical and experimentally observed phonon mode wavenumbers for this compound.
| Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| 107 | - |
| 201 | 204.0 |
| - | 229.2 |
| 383 | 369.7 |
| 398 | 401.3 |
| Table comparing theoretical and experimental phonon mode wavenumbers for this compound. mdpi.com |
Material Stability, Degradation Mechanisms, and Environmental Interactions
Thermal Stability Assessments
Dilanthanum dioxide sulphide exhibits notable thermal stability, a crucial property for its synthesis and application at elevated temperatures. While comprehensive thermogravimetric analysis (TGA) data detailing its complete decomposition profile is not extensively documented in publicly available literature, its formation and persistence at high temperatures during synthesis provide strong indicators of its thermal robustness.
Studies on the synthesis of lanthanide oxysulfides, including La₂O₂S, show that these compounds are typically produced through the thermal decomposition of hydrated lanthanide sulfates at temperatures around 1073 K (800 °C) akjournals.com. Furthermore, La₂O₂S can be formed as a surface layer on other lanthanum-containing compounds, such as calcium lanthanum sulfide (B99878), during thermal annealing at temperatures as high as 1100 °C in an inert nitrogen atmosphere ucf.edu. This formation under such conditions implies that La₂O₂S is stable and does not decompose at these temperatures. The synthesis of La₂O₂S ceramics has been successfully achieved by sintering powders at temperatures ranging from 800 to 1600 °C mdpi.com.
The thermal decomposition of related lanthanum compounds also sheds light on the stability of the oxysulfide. For instance, the thermolysis of lanthanide dithiocarbamate precursors to form lanthanide oxysulfides occurs at temperatures up to 400 °C acs.org. While these studies focus on the formation rather than the decomposition of La₂O₂S, they collectively suggest a high degree of thermal stability, with the compound remaining intact at temperatures well exceeding those of many material processing and application environments.
Table 1: Observed Formation and Stability Temperatures of this compound
| Process | Temperature Range (°C) | Atmosphere | Reference |
| Synthesis from Hydrated Lanthanide Sulfates | ~800 | N₂ or Air | akjournals.com |
| Formation on Calcium Lanthanum Sulfide | 1100 | N₂ | ucf.edu |
| Sintering of La₂O₂S Ceramics | 800 - 1600 | - | mdpi.com |
| Thermolysis of Dithiocarbamate Precursors | up to 400 | - | acs.org |
Luminescence Stability and Degradation Investigations
The stability of the luminescent properties of La₂O₂S, particularly when used as a phosphor, is critical for the longevity and reliability of display and lighting applications. Degradation of phosphors can occur under various operational stresses, most notably under electron beam irradiation in devices like field emission displays.
The interaction of an electron beam with phosphor materials can lead to a gradual decrease in luminescence efficiency, a phenomenon known as aging or degradation. For sulfide-based phosphors, this degradation can be attributed to several mechanisms, including electron-stimulated surface reactions. In the case of Y₂O₂S:Eu phosphors, studies have shown that electron bombardment can lead to the depletion of carbon and sulfur from the surface, indicating that the electron beam can induce chemical changes on the phosphor's surface researchgate.net.
Another common degradation mechanism is the formation of a non-luminescent "dead layer" on the surface of the phosphor particles. This layer can be formed by the deposition of carbonaceous contaminants or by chemical reactions stimulated by the electron beam. For instance, in CaS:Pb thin film phosphors, continuous electron beam irradiation has been shown to cause a significant decrease in cathodoluminescence intensity. This was primarily attributed to the precipitation of lead (Pb) from the host lattice, thereby reducing the concentration of luminescent centers kaist.ac.kr. Additionally, a carbonaceous layer was observed to form on the surface kaist.ac.kr. While these studies are on related sulfide phosphors, similar mechanisms can be anticipated to affect the stability of La₂O₂S-based phosphors.
The usability of a phosphor is not only determined by its initial brightness but also by its ability to maintain that brightness over its operational lifetime. Surface defects and contamination can act as non-radiative recombination centers, quenching the luminescence. Therefore, controlling the surface chemistry through careful synthesis and post-synthesis treatments is essential for producing high-performance and stable La₂O₂S phosphors.
Strategies for Enhancing Stability: Surface Coating with Graphene Oxide
To mitigate the degradation of phosphors and enhance their stability, various surface modification strategies have been explored. One promising approach is the application of protective coatings. Graphene oxide (GO) has emerged as a potential coating material due to its excellent barrier properties, thermal stability, and mechanical strength.
While research specifically detailing the use of graphene oxide to coat La₂O₂S phosphors for stability enhancement is limited, studies on related systems demonstrate the potential of this approach. For instance, graphene oxide has been used to create composite coatings on lanthanum-based conversion coatings to improve corrosion resistance wikipedia.org. In the realm of energy storage, graphene oxide has been coated onto sulfur particles to improve the electrochemical stability of lithium-sulfur batteries by minimizing the loss of active material .
The principle behind using a graphene oxide coating is to create a physical barrier that protects the phosphor surface from the detrimental effects of the operating environment, such as bombardment by electrons and interaction with residual gases. A GO coating could potentially reduce the accumulation of surface contaminants and prevent the electron-stimulated chemical reactions that lead to the degradation of the phosphor's luminescent efficiency. Further research is needed to explore the direct application and effectiveness of graphene oxide coatings on La₂O₂S phosphors.
Hygroscopic Properties Research
The interaction of materials with atmospheric moisture, or their hygroscopic nature, can significantly impact their stability and performance. For lanthanide compounds, particularly oxides, hygroscopicity is a known characteristic.
Lanthanide oxides, such as lanthanum oxide (La₂O₃), are known to be highly hygroscopic, readily absorbing moisture from the air researchgate.net. This moisture absorption can lead to the formation of hydroxides on the material's surface, which can alter its physical and chemical properties. While specific research on the hygroscopic properties of this compound (La₂O₂S) is not widely available, its oxide component suggests a potential for some level of moisture sensitivity. However, the presence of sulfur in the compound may alter its surface chemistry and its affinity for water compared to pure lanthanum oxide. Further investigation into the hygroscopic nature of La₂O₂S is necessary to fully understand its environmental stability and to develop appropriate handling and storage protocols.
Advanced Material Applications and Emerging Research Directions
Luminescent Materials and Phosphor Development
Dilanthanum dioxide sulphide (La₂O₂S) has emerged as a significant host material for phosphors due to its advantageous properties, including high thermal and chemical stability. confex.com Its layered hexagonal crystal structure makes it an excellent host for various dopant ions, leading to a wide range of luminescence applications. confex.commdpi.com The development of phosphors based on lanthanide oxysulfides has been driven by their versatile optical properties, which can be tailored by doping with different rare-earth elements. confex.com
Display Technologies: CRTs, Plasma Display Panels, Field Emission Displays
Phosphors based on rare-earth oxysulfides, including this compound, have been integral to the advancement of various display technologies. confex.com Their ability to efficiently convert electron beam energy or UV radiation into visible light makes them suitable for applications in Cathode Ray Tubes (CRTs), Plasma Display Panels (PDPs), and Field Emission Displays (FEDs). confex.com
In CRTs, phosphors are excited by a high-energy electron beam to produce images. Terbium-doped gadolinium oxysulfide (Gd₂O₂S:Tb), a related oxysulfide phosphor, has been widely used for its bright green emission and high luminous efficiency in TV screens and cathode ray tubes. mdpi.com Similarly, doped La₂O₂S has been investigated for these applications. confex.com
Plasma Display Panels utilize a gas discharge to generate ultraviolet (UV) radiation, which then excites phosphor materials to create visible light. umich.eduwikipedia.org Each pixel in a PDP is composed of three subpixels with red, green, and blue phosphors. wikipedia.org While a variety of phosphor materials are used in PDPs, the fundamental principle relies on the efficient conversion of UV light into the primary colors. umich.edu
Field Emission Displays operate on a principle similar to CRTs but use a grid of micro-scale electron emitters instead of a single electron gun. researchgate.net The low-voltage cathodoluminescence of phosphors is a critical factor in the performance of FEDs. Rare-earth oxysulfides like La₂O₂S are considered for these displays due to their efficiency and stability under electron bombardment. confex.com The cathodoluminescence of europium-doped this compound (La₂O₂S:Eu³⁺) is a key characteristic for its potential use in display devices. aip.org
Solid-State Lighting Applications: Fluorescent Lamps, White Light Emitting Diodes (W-LEDs)
This compound-based phosphors have been explored for their potential in solid-state lighting, particularly in fluorescent lamps and white light-emitting diodes (W-LEDs). In fluorescent lamps, a mercury-vapor discharge produces UV light that is converted into visible light by a phosphor coating on the inside of the tube. phosphor.comwikipedia.org Research has been conducted on terbium-doped this compound (La₂O₂S:Tb³⁺) as a potential green-emitting phosphor for these lamps. confex.com The development of efficient rare-earth phosphors was a crucial step in achieving high-efficacy and high-color-rendering fluorescent lighting. electrochem.org
White LEDs are often produced by combining a blue or UV LED with one or more phosphors to generate a broad spectrum of visible light that appears white. perovskite-info.comnih.gov The performance of these W-LEDs is highly dependent on the properties of the phosphor materials used. While many different host materials are under investigation, the chemical and thermal stability of rare-earth oxysulfides makes them attractive candidates. aip.org Research into lanthanide-based materials for LEDs is an active area, with the goal of achieving high quantum efficiency and pure colors. rsc.org
X-ray Imaging Detectors: Intensifying Screens Performance
This compound, particularly when doped with terbium (La₂O₂S:Tb), has been investigated for its application in X-ray imaging detectors, specifically as a material for intensifying screens. researchgate.net These screens are used to convert X-ray photons into visible light, which then exposes a photographic film or is detected by a sensor, thereby reducing the required X-ray dose to the patient. phosphor.com
The performance of La₂O₂S:Tb has been compared to that of gadolinium oxysulfide (Gd₂O₂S:Tb), a commonly used X-ray phosphor. Studies have shown that La₂O₂S:Tb screens can offer better performance in the medium-range X-ray voltages (e.g., 45-55 kV), which is relevant for applications such as pediatric radiography. researchgate.net In contrast, Gd₂O₂S:Tb screens tend to be more efficient at higher and very low X-ray tube voltages. researchgate.net
Key performance metrics for these phosphors include the number of emitted photons per incident X-ray (NEP), the zero-frequency detective quantum efficiency (DQE(0)), and the modulation transfer function (MTF). researchgate.net Research has indicated that the imaging performance of these materials can be optimized by creating mixtures of Gd₂O₂S:Tb and La₂O₂S:Tb. researchgate.net
Table 1: Comparative Performance of La₂O₂S:Tb and Gd₂O₂S:Tb in X-ray Imaging
| Performance Metric | La₂O₂S:Tb | Gd₂O₂S:Tb |
|---|---|---|
| Optimal X-ray Voltage Range | 45-55 kV | <45 kV and >55 kV |
| Maximum NEP | - | >700 at 100-120 kV |
| Maximum DQE(0) | - | 0.314 at 80 kV |
Data derived from experimental and theoretical assessments of phosphor performance. researchgate.net
Infrared Emission for Optoelectronic Devices and Thermal Imaging
Doped this compound has shown utility in applications that involve the emission of light, including for thermal imaging. Specifically, europium-doped this compound (La₂O₂S:Eu) can be used as a thermographic phosphor for surface temperature imaging. nih.gov This technique offers an alternative to traditional infrared (IR) imaging, particularly at low temperatures where IR emission is weak. nih.gov The visible light emitted by the phosphor upon UV excitation can be detected by standard CCD cameras, simplifying the imaging setup. nih.gov
The temperature-dependent luminescence of La₂O₂S doped with europium (Eu) and terbium (Tb) has been characterized, showing their sensitivity in the 10-50 degrees Celsius range. nih.gov This property is being explored for the development of optical sensors for medical applications, such as monitoring patient temperature during magnetic resonance imaging (MRI) procedures. nih.gov
Table 2: Temperature-Dependent Quenching Rates of Doped La₂O₂S
| Phosphor | Emission Wavelength | Quenching Rate (°C⁻¹) |
|---|---|---|
| La₂O₂S:Eu | 512 nm | 13.7 m |
| La₂O₂S:Eu | 538 nm | 4 m |
| La₂O₂S:Tb | 548 nm | 4.19 m |
Data based on the decay time characteristics of the phosphors under UV excitation. nih.gov
Near-Infrared Quantum Cutting for Photovoltaic Solar Cells
Research has demonstrated that this compound co-doped with erbium (Er³⁺) and ytterbium (Yb³⁺) (La₂O₂S:Er³⁺,Yb³⁺) can function as a NIR quantum cutting material. researchgate.net It has been reported that by optimizing the synthesis process and dopant concentrations, an external quantum yield of over 100% can be achieved. researchgate.net This indicates that for every high-energy photon absorbed by the material, more than one NIR photon is emitted. researchgate.net The low phonon energy of the La₂O₂S host material is considered beneficial for this process. researchgate.net
Biocompatible Probes and Labels
The potential for using lanthanide-based nanomaterials, including rare-earth oxysulfides, in biomedical applications such as imaging and sensing is an area of growing interest. pugetsound.edunih.gov For these applications, the biocompatibility of the material is of paramount importance. rsc.org While specific and extensive biocompatibility studies on this compound are not widely reported, the broader class of rare-earth oxysulfides are considered to be potentially more biocompatible than their oxide counterparts.
The unique luminescent properties of lanthanide ions, such as long-lived excited states and narrow emission bands, make them attractive for the development of bioprobes that can be used for cellular imaging and sensing of biomolecules. researchgate.net Surface modification of lanthanide nanoparticles is a common strategy to enhance their biocompatibility and enable targeting of specific tissues or cells. nih.gov Further research is needed to fully evaluate the biocompatibility of this compound and its potential for use as probes and labels in biomedical applications.
Catalytic Activity Studies
This compound (La₂O₂S) has garnered attention in the field of catalysis due to its unique properties, particularly its oxygen storage capacity and its performance in the water-gas-shift (WGS) reaction.
Oxygen Storage Capability Enhancement
The catalytic activity of this compound is closely linked to its significant oxygen storage capacity (OSC). This capability is attributed to the redox cycle of the sulfur ion, which transitions between La₂O₂S (S²⁻) and La₂O₂SO₄ (S⁶⁺) phases. This novel mechanism allows for the storage of approximately 2 moles of oxygen per mole of the compound, a capacity that is notably eight times larger than that of the conventional CeO₂–ZrO₂ system.
Recent research has demonstrated that the OSC and catalytic activity of La₂O₂S nanocatalysts can be significantly enhanced through doping. The introduction of oxygen vacancies via sodium (Na) doping has been shown to improve these properties. Furthermore, co-doping with iron and sodium (Fe/Na) can increase the OSC by an additional three times. This substantial enhancement is believed to be due to the presence of the Fe²⁺↔Fe³⁺ redox couple, which further facilitates oxygen storage and release. researchgate.net
Water-Gas-Shift (WGS) Reaction Catalysis
This compound has been identified as a highly active and stable catalyst for the high-temperature water-gas-shift (WGS) reaction (CO + H₂O → CO₂ + H₂). The reaction typically begins at around 400°C and can reach equilibrium at temperatures exceeding 750°C. Current time information in Delhi, IN. A key advantage of La₂O₂S catalysts is their remarkable tolerance to sulfur, a common poison for traditional WGS catalysts. Current time information in Delhi, IN.
Studies have shown that these catalysts can maintain stable activity in gas streams containing high levels of hydrogen sulfide (B99878) (H₂S), up to 700 ppm. Current time information in Delhi, IN. While the presence of H₂S can cause some inhibition at lower temperatures, this effect is fully reversible upon removal of the sulfur compound. Current time information in Delhi, IN. For instance, in one study, the CO conversion rate dropped from approximately 45% to 20% in the presence of 700 ppm of H₂S at 600°C, but returned to its original value after the H₂S was removed, indicating no permanent deactivation of the catalyst. This sulfur tolerance makes this compound a promising candidate for applications involving sour gas streams, such as those derived from coal gasification. Current time information in Delhi, IN.
The introduction of Fe/Na co-doping in La₂O₂S nanocatalysts has been found to not only enhance OSC but also to increase CO conversion in the WGS reaction by an additional 15-20% compared to the best performing Na-doped catalysts. researchgate.net
Table 1: Comparison of Catalytic Performance in Water-Gas-Shift Reaction
| Catalyst | Operating Temperature | Sulfur Tolerance | Key Findings |
|---|---|---|---|
| This compound | Lights off at ~400°C, equilibrium >750°C | High, up to 700 ppm H₂S | Stable activity in sulfur-laden streams; inhibition by sulfur is reversible. Current time information in Delhi, IN. |
| Fe/Na co-doped this compound | Not specified | Not specified | 15-20% increase in CO conversion compared to Na-doped La₂O₂S. researchgate.net |
| Commercial Fe-Cr catalysts | High-temperature shift | Low, susceptible to sulfur poisoning | Standard for high-temperature WGS but not suitable for sour gas. Current time information in Delhi, IN. |
Optical Sensing Technologies
The unique luminescent properties of doped this compound make it a valuable material for various optical sensing applications, including temperature and ultraviolet radiation detection.
Temperature Sensors: Thermographic Phosphors
This compound doped with rare-earth elements, such as europium (Eu) and terbium (Tb), functions as a thermographic phosphor, where its luminescent properties are temperature-dependent. This characteristic allows for non-invasive temperature measurements in various environments. The emission intensity of these phosphors decreases as the temperature increases. mdpi.com
The fluorescence intensity ratio (FIR) technique is a common method used for temperature sensing with these materials. It involves monitoring the intensity ratio between two thermally coupled emission lines as a function of temperature, which minimizes the influence of variables like illumination instability. mdpi.com Europium-doped this compound (La₂O₂S:Eu) has been successfully used as a temperature sensor in the range of 300 K to 500 K. mdpi.com The emission spectra of La₂O₂S:Eu originate from transitions from the ⁵D states to the ⁷F states of Eu³⁺. As the temperature rises, thermal quenching of the emission from these states occurs. aalto.fi
Terbium-doped this compound (La₂O₂S:Tb) has also been investigated for remote high-temperature thermometry, with potential applications in the 400°C to 750°C range. Both La₂O₂S:Eu and La₂O₂S:Tb have demonstrated temperature sensitivity in the lower range of 10-50°C under ultraviolet (UV) excitation, making them suitable for medical applications such as monitoring patient temperature during magnetic resonance imaging (MRI). ucf.edunih.gov
Table 2: Temperature Sensing Properties of Doped this compound
| Phosphor | Temperature Range | Sensing Technique | Application |
|---|---|---|---|
| La₂O₂S:Eu | 300 K - 500 K | Fluorescence Intensity Ratio (FIR) | General temperature sensing. mdpi.com |
| La₂O₂S:Eu | 10°C - 50°C | Emission Decay Time | Medical temperature monitoring (e.g., in MRI). ucf.edu |
| La₂O₂S:Tb | 400°C - 750°C | Lifetime Decay Calibration | High-temperature remote thermometry. nih.gov |
| La₂O₂S:Tb | 10°C - 50°C | Emission Decay Time | Medical temperature monitoring (e.g., in MRI). ucf.edu |
Ultraviolet (UV) Optical Fiber Sensors
A novel application of this compound is in the development of ultraviolet (UV) optical fiber sensors. A sensor based on europium-doped this compound (La₂O₂S:Eu) has been designed and tested for the real-time detection of UV radiation. researchgate.netCurrent time information in Delhi, IN. The sensor utilizes a polymethyl methacrylate (B99206) (PMMA) optical fiber that incorporates the La₂O₂S:Eu scintillating material. Current time information in Delhi, IN.
The principle of operation involves the scintillating material absorbing UV light and emitting visible fluorescence. A portion of this emitted light propagates along the optical fiber to a detector. This design allows for the measurement of UV light intensity even in the presence of strong electromagnetic interference. researchgate.netCurrent time information in Delhi, IN.bohrium.com
Comparative studies with other scintillating materials have shown La₂O₂S:Eu to be a highly suitable material for this application. The resulting UV optical fiber sensor has demonstrated a highly linear response to UV radiation intensity, as well as good reproducibility and response time. When compared to commercially available semiconductor-based UV sensors, the La₂O₂S:Eu based sensor has shown superior performance in terms of accuracy, long-term reliability, and linearity. researchgate.netCurrent time information in Delhi, IN.
Development of Transparent Ceramics for Infrared Optics
Recent research has explored the potential of this compound as a material for infrared (IR) transparent ceramics, which are crucial components in various optical systems operating in the infrared spectrum. These ceramics are sought after for their potential to offer superior mechanical performance and robustness in harsh environments compared to benchmark non-oxide infrared materials. bohrium.com
The fabrication of La₂O₂S transparent ceramics has been successfully demonstrated through a process involving the hot-pressing of powders. These powders are initially prepared by a combustion synthesis method, followed by a sulfurization treatment to ensure purity. The resulting ceramics have been shown to be transparent in the 2–11 µm range of the infrared spectrum. researchgate.netbohrium.com
The optical and mechanical properties of these ceramics are highly dependent on their microstructure, which is influenced by the sintering temperature during the hot-pressing process. Studies have shown that the best infrared transmission is achieved when the ceramics are hot-pressed at temperatures between 1200°C and 1250°C. For a 1 mm-thick ceramic processed under these conditions, a transmission of 89% of the theoretical maximum was measured at a wavelength of 7.3 µm. researchgate.netbohrium.com
Sintering at temperatures above 1250°C can lead to abnormal grain growth, which negatively impacts the infrared transparency. The mechanical properties of the La₂O₂S ceramics, including Young's modulus, shear modulus, and Vickers hardness, have been found to be superior to those of commercial infrared transparent ceramics. bohrium.com
Table 3: Properties of this compound Infrared Transparent Ceramics
| Property | Value/Observation | Processing Conditions |
|---|---|---|
| Infrared Transparency Range | 2 - 11 µm | Hot-pressed at 1200-1250°C. researchgate.netbohrium.com |
| Maximum Transmission | 89% of theoretical at 7.3 µm (1 mm thickness) | Hot-pressed at 1200-1250°C. researchgate.netbohrium.com |
| Young's Modulus | Superior to commercial IR ceramics | Reported for hot-pressed ceramics. bohrium.com |
| Vickers Hardness | Superior to commercial IR ceramics; decreases with increasing sintering temperature | Reported for hot-pressed ceramics. bohrium.com |
| Fracture Toughness | Independent of grain size in the studied range | Reported for hot-pressed ceramics. bohrium.com |
Research on Mixed Anion Materials for Novel Functionalities
This compound (La₂O₂S) is a prominent member of the rare-earth oxysulfides, a class of materials that has become a cornerstone of modern technology. In recent years, solid-state chemists have increasingly turned their attention to mixed-anion materials, such as oxychalcogenides, as a fertile ground for discovering novel functionalities. Unlike traditional materials based on a single anion, mixed-anion compounds incorporate multiple different anions (e.g., O²⁻ and S²⁻) into a single crystal lattice. This anionic diversity in terms of valency, ionic radius, electronegativity, and polarizability allows for the creation of a much wider range of compounds with unique structures and properties.
The layered crystal structure of La₂O₂S, which consists of fluorite-type [La₂O₂]²⁺ layers separated by sulfide ions, makes it an excellent parent compound for designing new mixed-anion materials. Research has demonstrated that the anionic sublattice in these materials can be chemically manipulated to create new metastable phases with tailored properties. For instance, researchers have successfully demonstrated the topochemical deintercalation of sulfur from a related compound, La₂O₂S₂, to form a metastable, orthorhombic phase of La₂O₂S (oA-La₂O₂S). This level of control over the anion arrangement opens up pathways to materials with unprecedented electronic and optical characteristics.
A significant area of investigation for La₂O₂S-based mixed-anion materials is photocatalysis . The search for efficient photocatalysts for applications like hydrogen production from water splitting has driven much of this research. While traditional metal oxides have limitations due to their wide band gaps, incorporating sulfide ions into the oxide lattice can favorably modify the electronic band structure. The presence of sulfur's higher-lying p-orbitals can adjust the band edge positions to be more suitable for visible-light-driven water redox reactions. An example of this is the exploration of complex oxysulfides like La-Bi-Cu alloys for use as photocathodes in solar fuel generation.
Another emerging frontier is the development of high-entropy (HE) lanthanide oxysulfides . In these materials, multiple different rare-earth elements are randomly distributed on the lanthanum site within the La₂O₂S crystal structure. This high degree of configurational entropy can stabilize unique electronic states, leading to novel catalytic and electrochemical properties. The ability to tune the properties of these materials by varying the constituent lanthanide elements offers a vast compositional space for discovering new functionalities.
The table below summarizes key research findings in the field of La₂O₂S-based mixed-anion materials.
| Research Area | Key Findings | Investigated Functionalities |
| Topochemical Anion Manipulation | Demonstrated controlled sulfur deintercalation from La₂O₂S₂ to form a metastable phase of La₂O₂S. | Creation of novel crystal structures with potentially unique electronic and optical properties. |
| Photocatalysis | Incorporation of sulfur into oxide lattices can optimize band edge positions for visible-light absorption and water splitting. | Sustainable hydrogen production, solar fuel generation. |
| High-Entropy Oxysulfides | Synthesis of high-entropy materials (Ln₂O₂S) by incorporating multiple lanthanides, leading to unique physical properties. | Advanced catalysis, thermoelectric materials. |
| Optical Materials | Doping of the La₂O₂S host lattice with other lanthanide ions enables a wide variety of luminescent properties. | Lasers, scintillators for medical imaging, phosphors. |
Future Research Outlook and Challenges
The field of mixed-anion materials, with this compound as a key example, holds immense promise for next-generation applications. However, significant challenges must be addressed to unlock its full potential.
A primary obstacle is the synthesis of these complex materials . The guiding principles for synthesizing mixed-anion compounds are not as well-established as those for single-anion materials like oxides. High-temperature solid-state reactions, a common method, can be problematic. For instance, the high temperatures required for the diffusion of lanthanum and oxygen can conflict with the temperature limits needed to prevent the evaporation of more volatile elements like sulfur. This makes achieving phase-pure, crystalline materials with precise control over anion stoichiometry and arrangement a considerable challenge. Developing novel, low-temperature synthesis routes, such as topochemical methods and the use of molecular precursors, is a critical direction for future research.
Furthermore, many researchers in the broader materials science community are not yet familiar with the potential of mixed-anion compounds, which can slow the pace of discovery. Increased focus on this class of materials is needed to build a larger knowledge base and to attract more researchers to tackle the existing challenges.
The future outlook for La₂O₂S and related mixed-anion materials is bright, with potential breakthroughs in several key technological areas:
Green Energy: The design of more efficient and stable oxysulfide photocatalysts for hydrogen generation and CO₂ reduction remains a major goal.
Advanced Electronics and Optics: The ability to fine-tune band gaps and create metastable phases could lead to new transparent conductors, sensors, and more efficient phosphors and scintillators.
Catalysis: The unique electronic structures of mixed-anion materials, including high-entropy oxysulfides, could be leveraged to design highly selective and active catalysts for a variety of chemical transformations.
Overcoming the current hurdles in synthesis and characterization will be key to transitioning these promising research findings into practical applications.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Dilanthanum dioxide sulphide (La₂O₂S) with high purity and crystallinity?
- Methodological Answer : Synthesis typically involves solid-state reactions using stoichiometric ratios of La₂O₃ and elemental sulfur or H₂S gas under controlled atmospheres (e.g., argon). Thermal treatment at 800–1000°C for 12–24 hours ensures phase purity, monitored via X-ray diffraction (XRD). Detailed protocols should include precursor preparation, reaction kinetics, and post-synthesis annealing to minimize oxygen vacancies .
Q. Which characterization techniques are critical for determining the structural and electronic properties of La₂O₂S?
- Methodological Answer : Use XRD for crystallinity and phase identification, supplemented by Raman spectroscopy for vibrational mode analysis. X-ray photoelectron spectroscopy (XPS) validates oxidation states (La³⁺, S²⁻), while UV-Vis spectroscopy measures optical bandgaps. Electron microscopy (SEM/TEM) assesses morphology and defect structures. Cross-referencing data ensures accuracy, especially when conflicting reports exist .
Q. How can researchers optimize the synthesis parameters to control the sulfur content in La₂O₂S?
- Methodological Answer : Systematic variation of sulfur partial pressure during synthesis (via H₂S flow rate) and temperature gradients can modulate sulfur incorporation. Thermogravimetric analysis (TGA) tracks mass changes, while energy-dispersive X-ray spectroscopy (EDS) quantifies elemental ratios. Statistical design of experiments (DoE) identifies dominant factors, such as reaction time and gas flow dynamics .
Advanced Research Questions
Q. How should researchers address contradictions in reported bandgap values (2.5–3.2 eV) for La₂O₂S?
- Methodological Answer : Discrepancies may arise from synthesis conditions (e.g., oxygen vacancies) or measurement techniques. Conduct comparative studies using UV-Vis diffuse reflectance, spectroscopic ellipsometry, and photoluminescence. Pair experimental data with density functional theory (DFT) calculations to correlate electronic structure with defects. Replicate studies under identical conditions to isolate variables .
Q. What experimental designs are effective for probing the catalytic mechanisms of La₂O₂S in sulfur-related redox reactions?
- Methodological Answer : Use in situ XPS or FTIR to track surface intermediates during catalysis. Design reactor setups with controlled gas feeds (e.g., SO₂, H₂) and operando spectroscopy to monitor reaction pathways. Kinetic isotope effects (KIE) and poisoning experiments identify rate-determining steps. Compare activity across crystal facets (via TEM) to elucidate structure-function relationships .
Q. How can multi-variable analyses resolve the interplay between La₂O₂S’s luminescent properties and its defect chemistry?
- Methodological Answer : Employ combinatorial synthesis with gradients of dopants (e.g., Eu³⁺) and annealing atmospheres (reducing vs. oxidizing). Photoluminescence mapping and positron annihilation spectroscopy quantify defect types (e.g., sulfur vacancies). Machine learning models can predict optimal doping concentrations for enhanced luminescence efficiency .
Q. What strategies validate the reproducibility of La₂O₂S-based sensors for detecting sulfur-containing gases?
- Methodological Answer : Standardize sensor fabrication (e.g., screen-printing vs. thin-film deposition) and test across multiple batches. Use environmental chambers to control humidity and temperature. Cross-calibrate with commercial sensors (e.g., electrochemical SO₂ detectors) and report confidence intervals for sensitivity metrics. Open-data repositories enhance transparency .
Methodological Notes
- Data Validation : Always cross-verify structural data (XRD, TEM) with spectroscopic results (XPS, Raman) to mitigate artifacts .
- Reproducibility : Document synthesis parameters (e.g., gas flow rates, heating rates) in detail, adhering to journal guidelines for experimental rigor .
- Conflict Resolution : For contradictory data, conduct meta-analyses of published studies, highlighting methodological differences (e.g., calcination time, characterization resolution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
